molecular formula C19H22N2O4 B4976336 N-[3-(Morpholin-4-YL)-1,4-dioxo-1,4-dihydronaphthalen-2-YL]-N-(propan-2-YL)acetamide

N-[3-(Morpholin-4-YL)-1,4-dioxo-1,4-dihydronaphthalen-2-YL]-N-(propan-2-YL)acetamide

Cat. No.: B4976336
M. Wt: 342.4 g/mol
InChI Key: WDLAVPSBLHTDCJ-UHFFFAOYSA-N
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Description

N-[3-(Morpholin-4-YL)-1,4-dioxo-1,4-dihydronaphthalen-2-YL]-N-(propan-2-YL)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a naphthalene core, and an acetamide group, making it a unique molecule with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(Morpholin-4-YL)-1,4-dioxo-1,4-dihydronaphthalen-2-YL]-N-(propan-2-YL)acetamide typically involves multi-step organic reactions. The process begins with the formation of the naphthalene core, followed by the introduction of the morpholine ring and the acetamide group. Common reagents used in these reactions include naphthalene derivatives, morpholine, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques to optimize efficiency and scalability. The use of automated reactors and precise control of reaction parameters can enhance the overall yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[3-(Morpholin-4-YL)-1,4-dioxo-1,4-dihydronaphthalen-2-YL]-N-(propan-2-YL)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups within the molecule, leading to the formation of new compounds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce different morpholine-substituted compounds.

Scientific Research Applications

N-[3-(Morpholin-4-YL)-1,4-dioxo-1,4-dihydronaphthalen-2-YL]-N-(propan-2-YL)acetamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[3-(Morpholin-4-YL)-1,4-dioxo-1,4-dihydronaphthalen-2-YL]-N-(propan-2-YL)acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Naphthoquinone derivatives: These compounds share the naphthalene core and exhibit similar chemical properties.

    Morpholine-substituted compounds: These molecules contain the morpholine ring and have comparable reactivity.

    Acetamide derivatives: Compounds with the acetamide group show similar functional group chemistry.

Uniqueness

N-[3-(Morpholin-4-YL)-1,4-dioxo-1,4-dihydronaphthalen-2-YL]-N-(propan-2-YL)acetamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(3-morpholin-4-yl-1,4-dioxonaphthalen-2-yl)-N-propan-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-12(2)21(13(3)22)17-16(20-8-10-25-11-9-20)18(23)14-6-4-5-7-15(14)19(17)24/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDLAVPSBLHTDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=C(C(=O)C2=CC=CC=C2C1=O)N3CCOCC3)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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